5-Fluoroisophthalaldehyde
Overview
Description
5-Fluoroisophthalaldehyde is a chemical compound with the molecular formula C8H5FO2 and a molecular weight of 152.12 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoroisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis of Organic Compounds
5-Fluoroisophthalaldehyde and its derivatives are used in synthesizing diverse organic compounds. For instance, 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, serves as a monodentate transient directing group enabling Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient for synthesizing quinazoline and fused isoindolinone scaffolds, which are valuable in various chemical and pharmaceutical applications (Wu et al., 2021).
Development of Fluorophores
Fluorinated compounds, including those derived from fluoroisophthalaldehyde, are key in developing new fluorophores. Such compounds exhibit electrochromic properties, making them useful in applications like dyeing and electronic displays (Kim et al., 2005).
Drug Metabolism Studies
5-Fluorouracil, a related compound, is widely used in cancer treatment. Understanding its metabolism has led to strategies that enhance its anticancer activity. Insights into the metabolism of such drugs help in developing new therapeutic strategies and understanding drug resistance (Longley et al., 2003).
Environmental Applications
Fluorinated benzaldehydes, closely related to 5-fluoroisophthalaldehyde, are used to synthesize microporous polymers for environmental applications like carbon dioxide adsorption. These compounds show increased surface areas and improved efficiency in gas adsorption, highlighting their potential in addressing environmental challenges (Li et al., 2016).
Antimycotic Applications
5-Flucytosine, a compound transformed into 5-fluorouracil within fungal cells, inhibits RNA and DNA synthesis in fungi. It's used in treating systemic mycoses and plays a role in cancer treatment strategies (Vermes et al., 2000).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
5-fluorobenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALMWFLWVAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441322 | |
Record name | 5-Fluoroisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisophthalaldehyde | |
CAS RN |
255375-90-7 | |
Record name | 5-Fluoroisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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